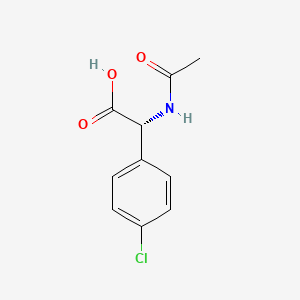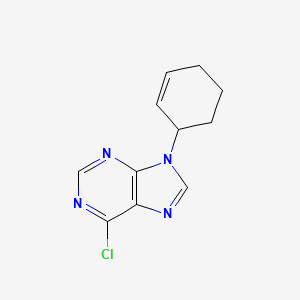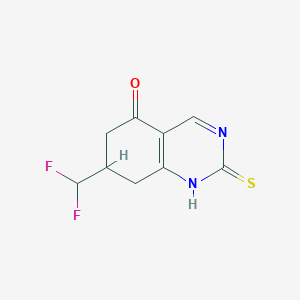![molecular formula C13H13N3O B11877030 1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone CAS No. 61322-51-8](/img/structure/B11877030.png)
1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-b]indazole derivatives. These compounds are known for their unique structural features and significant biological activities. The presence of both pyrazole and indazole rings in the structure makes this compound a valuable scaffold in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,8-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance the yield and purity of the product . These methods allow for better control over reaction parameters and reduce the overall production time.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-b]indazole derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess significant biological activities and are used in medicinal chemistry.
Uniqueness
1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone stands out due to its unique combination of pyrazole and indazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for further research and development .
Propiedades
Número CAS |
61322-51-8 |
|---|---|
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
1-(2,5-dimethylpyrazolo[1,5-b]indazol-1-yl)ethanone |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)13-10-6-4-5-7-11(10)15(3)16(13)14-8/h4-7H,1-3H3 |
Clave InChI |
XTXPIZRAOXOWGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1C(=O)C)C3=CC=CC=C3N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)


![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11876990.png)



![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)
![tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11877025.png)

![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)

